molecular formula C3H7BiO5 B12642287 2,3-Dihydroxypropoxy(dioxo)bismuth CAS No. 6274-91-5

2,3-Dihydroxypropoxy(dioxo)bismuth

Cat. No.: B12642287
CAS No.: 6274-91-5
M. Wt: 332.07 g/mol
InChI Key: FPRTUXYYIHUUOV-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropoxy(dioxo)bismuth is a bismuth-based coordination compound supplied for research purposes. Bismuth compounds are of significant scientific interest due to their low toxicity relative to other heavy metals and their diverse biological and chemical applications . Historically, bismuth drugs have been used to treat gastrointestinal ailments, such as ulcers and H. pylori infections, leveraging their antibacterial and cytoprotective mechanisms . Beyond established uses, research explores broader antimicrobial properties against various pathogens, anti-leishmanial activity, and potential in cancer research . The mechanism of action for bismuth compounds often involves binding to thiol groups in enzymes and proteins, such as glutathione, which can disrupt essential biological processes in pathogens . This product is intended for laboratory research solely. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eye protection.

Properties

CAS No.

6274-91-5

Molecular Formula

C3H7BiO5

Molecular Weight

332.07 g/mol

IUPAC Name

2,3-dihydroxypropoxy(dioxo)bismuth

InChI

InChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;;

InChI Key

FPRTUXYYIHUUOV-UHFFFAOYSA-N

Canonical SMILES

C(C(CO[Bi](=O)=O)O)O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2,3 Dihydroxypropoxy Dioxo Bismuth

Proposed Reaction Mechanisms for Compound Formation

The formation of 2,3-Dihydroxypropoxy(dioxo)bismuth, often from a bismuth(III) salt and a glycerol-type ligand, is governed by fundamental principles of coordination chemistry, primarily ligand exchange at the bismuth center. The progression of this reaction is significantly influenced by the surrounding solvent system and the specific reaction conditions employed.

Ligand Exchange Mechanisms at the Bismuth Center

The synthesis of bismuth(III) coordination complexes typically involves the reaction of a bismuth(III) precursor, such as bismuth nitrate (B79036) or bismuth alkoxides, with a suitable ligand. In the case of 2,3-Dihydroxypropoxy(dioxo)bismuth, the ligand is derived from glycerol (B35011). The formation mechanism is predicated on ligand exchange reactions at the bismuth(III) center.

Bismuth(III) is considered a soft Lewis acid, showing a high affinity for a variety of donor atoms, including oxygen. researchgate.net The coordination environment around the bismuth ion is highly flexible, allowing for coordination numbers that can exceed nine. researchgate.net The formation of the target compound from a precursor like basic bismuth nitrate and a dihydroxypropoxy ligand (from glycerol) proceeds via the substitution of nitrate and hydroxide (B78521) ligands by the alkoxide groups of the glycerol.

The general steps for the ligand exchange can be proposed as follows:

Initial Coordination: The hydroxyl groups of the glycerol molecule coordinate to the bismuth(III) center, forming a precursor complex.

Deprotonation and Chelation: Facilitated by the reaction conditions (e.g., presence of a base or thermal energy), the coordinated hydroxyl groups are deprotonated. This leads to the formation of stronger Bi-O alkoxide bonds. The bidentate nature of the 2,3-dihydroxypropoxy group allows for chelation, forming a stable five-membered ring with the bismuth atom, a common feature in bismuth coordination chemistry with polyol-type ligands.

Polymerization/Oligomerization: Depending on the stoichiometry and reaction conditions, the resulting monomeric units may undergo further reactions. Bridging oxygen atoms (oxo or hydroxo bridges) can link multiple bismuth centers, leading to the formation of dimeric, oligomeric, or polymeric structures, which is a characteristic feature of bismuth chemistry. rsc.orgrsc.org

The lability of the bonds in organobismuth(III) compounds facilitates these exchange processes. nih.gov The specific pathway and the final structure are highly dependent on the steric and electronic properties of the ligands involved. utexas.edu

Role of Solvent Systems and Reaction Conditions in Mechanism Progression

The choice of solvent and reaction conditions plays a critical role in directing the mechanism of formation for bismuth compounds. The solvent can influence the solubility of precursors, stabilize intermediates, and in some cases, act as a reactant or a template. mdpi.comacs.org

Studies on related bismuth compounds have highlighted the importance of the reaction medium. For instance, the synthesis of bismuth oxofumarate showed significantly different solubilities in various organic solvents, with ethylene (B1197577) glycol promoting complex formation. nih.gov This suggests that polyol solvents, like ethylene glycol or glycerol itself, can act as both solvent and reactant, facilitating the formation of glycolate-type complexes through direct participation in the coordination sphere. nih.govmatec-conferences.org

The following table summarizes the influence of solvent systems on the synthesis of bismuth compounds, based on findings from analogous systems.

Solvent SystemObserved Effect on Bismuth Compound SynthesisReference
Ethylene Glycol (EG)Acts as both a reducing agent and a reaction medium. Forms stable glycolate (B3277807) complexes, preventing precipitation of metallic Bi at lower temperatures and enabling controlled decomposition at higher temperatures. matec-conferences.org
Dimethyl Sulfoxide (DMSO) / N,N-Dimethylformamide (DMF)Used in solvent-engineering methods to create dense, uniform thin films of bismuth-based materials by forming intermediate adducts that control crystallization. acs.org
Aqueous THF / Aqueous DMFUsed as relatively non-toxic solvent systems for promoting reactions, such as the synthesis of allyl sulfides, though yields can be sensitive to the presence of air. iwu.edu
Solvent-free (thermal induction)Reactions between solid components (e.g., Ph3Bi and carboxylic acids) can occur upon melting, leading to high-yield synthesis of fully substituted bismuth benzoates and thiolates. rsc.org

Temperature is another critical parameter. Gradual heating can lead to the stepwise formation of intermediates. For example, in an ethylene glycol medium, heating a bismuth formate (B1220265) precursor first leads to the formation of a bismuth-ethylene glycol complex, which then converts to bismuth glycolate at a higher temperature before decomposing to metallic bismuth. matec-conferences.org This demonstrates that precise temperature control is essential for isolating specific intermediate compounds or achieving the desired final product.

Thermal Decomposition Pathways and Reactivity

The thermal stability and decomposition pathways of 2,3-Dihydroxypropoxy(dioxo)bismuth are of significant interest for applications where the compound is used as a precursor for bismuth-containing materials. Studies on analogous bismuth glycolate and carboxylate derivatives provide a framework for understanding its thermal behavior.

Thermal Decomposition Studies of Bismuth Glycolate Derivatives

Bismuth glycolates serve as excellent models for understanding the thermal decomposition of 2,3-Dihydroxypropoxy(dioxo)bismuth. Research on the thermolysis of bismuth glycolate with the composition Bi₂(OCH₂CH₂O)₃ reveals a multi-step decomposition process.

When heated in air, the decomposition begins at approximately 190°C. matec-conferences.org The initial major product is metallic bismuth, formed through the reduction of Bi(III) by the organic glycolate ligand. matec-conferences.orgmatec-conferences.org As the temperature increases, this highly reactive metallic bismuth is subsequently oxidized. The process is accompanied by the release of gaseous products such as water and carbon dioxide. matec-conferences.org

The following table summarizes key findings from thermal analysis of a related bismuth glycolate compound.

CompoundTemperature Range (°C)EventProductsReference
Bi₂(OCH₂CH₂O)₃~190Onset of decompositionMetallic Bismuth matec-conferences.org
~235Maximum decomposition rate (DSC peak)- matec-conferences.org
>260Oxidation of metallic bismuthMonoclinic Bismuth Oxide (α-Bi₂O₃) matec-conferences.org

The decomposition of other bismuth-organic precursors, such as bismuth subcarbonate, also shows complex, multi-stage thermal behavior, often involving the formation of intermediate oxocarbonates before the final oxide is formed. mdpi.comnih.govnih.gov The specific temperatures and intermediate phases can be influenced by factors like particle size, morphology, and the presence of dopants. mdpi.comnih.gov

Formation of Metallic Bismuth and Bismuth Oxides from Precursors

The thermal decomposition of 2,3-Dihydroxypropoxy(dioxo)bismuth, like many other organobismuth precursors, is a viable route for the synthesis of metallic bismuth and various polymorphs of bismuth oxide. The final product is highly dependent on the atmosphere and temperature of the thermolysis.

Under an inert atmosphere or in a reducing solvent like ethylene glycol at elevated temperatures (e.g., 190°C), the decomposition primarily yields metallic bismuth. matec-conferences.orgmatec-conferences.orgresearchgate.net The organic ligand acts as an internal reducing agent, converting Bi(III) to Bi(0). This method has been used to produce nano- and micro-sized spherical bismuth particles. researchgate.netresearchgate.net

When the decomposition is carried out in an oxidizing atmosphere (i.e., in air), the initially formed metallic bismuth is unstable and readily oxidizes to bismuth(III) oxide (Bi₂O₃). The specific polymorph of Bi₂O₃ obtained depends on the temperature. The thermolysis of bismuth glycolate in air ultimately yields the monoclinic α-Bi₂O₃ phase at temperatures around 370°C. matec-conferences.org Other studies on different precursors, such as bismuth tartrates and oxo-carboxylates, have shown the formation of the metastable tetragonal β-Bi₂O₃ phase at lower temperatures (e.g., 280-300°C). researchgate.neturfu.ru This β-phase typically transforms into the more stable α-phase upon further heating. urfu.ru

The general pathway in air can be summarized as: Bismuth Precursor → [Metallic Bismuth (intermediate)] → β-Bi₂O₃ (at lower temp.) → α-Bi₂O₃ (at higher temp.) matec-conferences.orgresearchgate.neturfu.ru

Oxidative and Reductive Transformations of Bismuth Centers

The bismuth center in its compounds can typically exist in +3 and +5 oxidation states, and more recently, catalytic cycles involving Bi(I) have been explored. nih.govacs.orgacs.org While many applications of bismuth(III) compounds rely on their Lewis acidity, their ability to undergo redox transformations is an emerging area of interest for catalysis. nih.goviwu.edu

The Bi(III)/Bi(V) redox couple is central to oxidative transformations. Organobismuth(III) compounds can be oxidized to organobismuth(V) species using strong oxidants. nih.govacs.org These Bi(V) intermediates are potent oxidizing agents themselves and can undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds, regenerating the Bi(III) catalyst. acs.orgmpg.de This catalytic cycle involves three key organometallic steps:

Transmetalation: An organic group is transferred to the Bi(III) center. acs.orgyoutube.com

Oxidative Addition/Oxidation: The Bi(III) species is oxidized to a Bi(V) species. acs.orgmpg.de

Reductive Elimination: The Bi(V) intermediate eliminates a product molecule, returning the bismuth to its +3 oxidation state. acs.orgmpg.de

This principle has been successfully applied in reactions like the fluorination and triflation of arylboronic acids. acs.orgmpg.de

Conversely, reductive transformations can occur through a Bi(I)/Bi(III) redox couple. nih.gov Low-valent bismuthinidenes (Bi(I)) can undergo oxidative addition with substrates. The resulting Bi(III) complex can then be reduced back to Bi(I) by an external reducing agent to close the catalytic cycle. acs.org This has been demonstrated in reductive cyclopropanation reactions. acs.org

For a compound like 2,3-Dihydroxypropoxy(dioxo)bismuth, the Bi(III) center is, in principle, capable of participating in such redox cycles. It could be oxidized to a Bi(V) species or potentially reduced to a lower oxidation state, opening possibilities for its use as a catalyst in various organic transformations. However, the stability of the glycolate ligand under the often harsh conditions required for these redox processes would be a critical factor.

Bismuth(III) to Bismuth(V) Oxidation State Interconversions in Organobismuth Compounds

The transformation of a bismuth(III) precursor to a bismuth(V) species, such as 2,3-Dihydroxypropoxy(dioxo)bismuth, is a critical activation step that unlocks its potent oxidizing and aryl-transfer capabilities. This oxidation is a common feature in organobismuth chemistry, and various reagents and conditions have been developed to facilitate this process. rice.eduacs.org

Triaryl- and other organobismuth(III) compounds are readily oxidized to the corresponding pentavalent state by treatment with a range of oxidizing agents. rice.edu For instance, the reaction of a triarylbismuthine with chlorine or bromine typically yields the corresponding triarylbismuth(V) dihalide. rice.edu Similarly, other oxidants like sodium perborate (B1237305) in acetic acid have been successfully employed to convert trivalent organobismuth compounds to their pentavalent diacetate counterparts. acs.org

The general scheme for the oxidation of a generic organobismuth(III) compound to an organobismuth(V) species can be represented as:

R₃Bi + Oxidant → R₃BiX₂

Where 'R' can be an aryl or alkyl group, and 'X' represents the ligands introduced by the oxidant (e.g., halides, acetates). In the context of 2,3-Dihydroxypropoxy(dioxo)bismuth, the synthesis would likely involve the oxidation of a suitable bismuth(III) precursor, followed by ligand exchange to introduce the 2,3-dihydroxypropoxy and oxo groups. The nature of the ligands bound to the bismuth center significantly influences the stability and reactivity of the resulting Bi(V) compound.

The interconversion between Bi(III) and Bi(V) is the cornerstone of bismuth-mediated catalysis. acs.orgmdpi.com Catalytic cycles often involve the oxidation of a Bi(III) species to a Bi(V) intermediate, which then participates in the main chemical transformation before being reduced back to Bi(III), thus regenerating the catalyst. acs.orgmdpi.com The choice of oxidant and reaction conditions is crucial for the efficiency of these catalytic systems.

Table 1: Examples of Oxidants Used for Bi(III) to Bi(V) Conversion
Bismuth(III) PrecursorOxidantBismuth(V) Product TypeReference
Triarylbismuthine (Ar₃Bi)Chlorine (Cl₂) or Bromine (Br₂)Triarylbismuth(V) dihalide (Ar₃BiX₂) rice.edu
Tris(2-methoxyphenyl)bismuthSodium perborate in acetic acidTris(2-methoxyphenyl)bismuth(V) diacetate acs.org
Triphenylbismuth (Ph₃Bi)N-Bromosuccinimide (NBS)Presumed Ph₃Bi(Br)X intermediate acs.org
Aryl Boronic Esters + Bi(III) catalyst2,6-dichloro-1-fluoropyridinium tetrafluoroborateHigh-valent Bi(V) species acs.orgmdpi.com

Elucidation of Reductive Elimination and Aryl Transfer Mechanisms

Following the oxidation to a Bi(V) state, organobismuth compounds like 2,3-Dihydroxypropoxy(dioxo)bismuth can undergo reductive elimination, a process that is fundamental to their utility in organic synthesis, particularly in arylation reactions. acs.orgnih.gov Reductive elimination involves the formation of a new bond between two ligands attached to the bismuth center, with a concomitant reduction of the bismuth from Bi(V) to Bi(III). nih.govacs.org

The general process can be depicted as:

R₃BiX₂ → R-X + R₂BiX

In the case of aryl transfer reactions, one of the aryl groups (R) from the bismuth center is transferred to a nucleophile (Nu), which can be another ligand (X) or a substrate in the reaction mixture. This process is a form of oxidative ligand coupling or formal reductive elimination. acs.org The lability of the Bi(V)-C bond facilitates this transfer. mdpi.com

Mechanistic studies, often supported by computational analysis, have shed light on the intricacies of this process. For example, in catalytic cycles involving a Bi(III)/Bi(V) redox couple, the Bi(V) intermediate, formed after oxidation and potentially transmetalation with a substrate like an arylboronic acid, undergoes reductive elimination to furnish the desired product and regenerate the Bi(III) catalyst. mdpi.com The nature of the ligands on the bismuth, including potentially the 2,3-dihydroxypropoxy group, can influence the rate and selectivity of the reductive elimination step. For instance, the presence of cis-oriented ligands is often a prerequisite for concerted reductive elimination. acs.org

The aryl transfer capabilities of pentavalent organobismuth reagents have been extensively utilized in C-, N-, and O-arylation reactions. acs.org The chemoselectivity of these reactions is highly dependent on the oxidation state of the bismuth and the nature of the ligands. nih.gov While a comprehensive mechanistic study for 2,3-Dihydroxypropoxy(dioxo)bismuth is not available, the established principles of reductive elimination and aryl transfer in other organobismuth(V) compounds provide a robust framework for understanding its potential reactivity.

Table 2: Examples of Reductive Elimination and Aryl Transfer in Organobismuth(V) Chemistry
Organobismuth(V) Reagent/IntermediateReaction TypeProductKey Mechanistic StepReference
Ar₃BiX₂General ArylationAr-X or Ar-NuReductive Elimination acs.org
High-valent Bi(V) species from aryl boronic esterCatalytic FluorinationFluorobenzeneReductive elimination of fluorobenzene mdpi.com
Triphenylbismuth carbonateα-glycol cleavageBenzaldehydePresumed formation of a Bi(V) intermediate followed by C-C bond cleavage acs.org
Pentavalent triarylbismuth derivativesO-phenylation of diolsMonophenyl etherAryl transfer from Bi(V) to an alcohol mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydroxypropoxy Dioxo Bismuth Complexes

Vibrational Spectroscopies

Vibrational spectroscopy is a powerful non-destructive tool for probing the bonding environment within a molecule. By analyzing the vibrational modes of the 2,3-dihydroxypropoxy ligand and the bismuth-oxygen core, both infrared and Raman spectroscopy offer detailed information on coordination and molecular structure.

Infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it ideal for identifying the functional groups of the 2,3-dihydroxypropoxy ligand and observing changes upon coordination to the dioxobismuth center. The coordination of the glycerol-derived ligand to the bismuth atom is expected to cause significant shifts in the vibrational frequencies of its characteristic C-O and O-H bonds.

Key vibrational bands for the coordinated 2,3-dihydroxypropoxy ligand would include:

O-H Stretching: In uncoordinated glycerol (B35011), a broad absorption band is typically observed in the 3600-3200 cm⁻¹ region due to hydrogen-bonded hydroxyl groups. Upon coordination to bismuth, the intensity and position of this band would change, potentially sharpening or shifting as one or more hydroxyl groups engage in bonding with the metal center.

C-H Stretching: Aliphatic C-H stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ range. These are generally less sensitive to the coordination environment compared to O-H and C-O modes but confirm the presence of the ligand's hydrocarbon backbone.

C-O Stretching: The primary and secondary alcohol C-O stretching vibrations, typically found between 1150-1000 cm⁻¹, are highly sensitive to coordination. A shift in these bands to lower wavenumbers upon complexation would provide strong evidence of the formation of Bi-O-C bonds. rsc.org

Bi-O Stretching: The region below 1000 cm⁻¹ is critical for observing vibrations involving the heavy bismuth atom. Strong absorption bands in the 800-400 cm⁻¹ range can be assigned to Bi-O stretching modes. Specifically, bands around 850 cm⁻¹ could be attributed to Bi-O-Bi bridges if dimers or polymers form, while terminal Bi-O stretches are found at lower frequencies. researchgate.net The presence of the dioxo (O=Bi=O) moiety would be expected to give rise to strong, characteristic symmetric and asymmetric stretching bands, likely in the 800-600 cm⁻¹ region, by analogy with other metal-oxo species.

Table 1: Expected Infrared Absorption Bands for 2,3-Dihydroxypropoxy(dioxo)bismuth.
Wavenumber (cm⁻¹)Vibrational ModeDescription
3500-3300ν(O-H)Stretching of non-coordinated hydroxyl groups.
3000-2850ν(C-H)Aliphatic C-H stretching of the propanoxy backbone.
1150-1000ν(C-O)Stretching of C-O bonds, shifted upon coordination to Bi.
800-600ν(O=Bi=O)Asymmetric and symmetric stretching of the dioxobismuth core.
600-400ν(Bi-O)Stretching of single Bi-O bonds with the ligand. researchgate.netresearchgate.net

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is an excellent complementary technique to IR spectroscopy. It is particularly effective for studying the symmetric vibrations of the Bi-O core and low-frequency lattice modes in the solid state.

Expected Raman signals for 2,3-Dihydroxypropoxy(dioxo)bismuth complexes would include:

Bi-O Vibrations: Raman spectra of bismuth oxides typically feature intense bands in the low-frequency region (< 400 cm⁻¹). lehigh.edu A strong, sharp band is expected for the symmetric stretching mode of the O=Bi=O group, providing clear evidence for the dioxo structure. Bridged Bi-O-Bi vibrations may also be observed in this region. scirp.org The Raman bands arising from heavy metal oxides can be categorized into heavy metal ion vibrations (70-160 cm⁻¹) and bridged anion modes (300-600 cm⁻¹). scirp.org

Ligand Modes: While C-H and O-H vibrations are typically weak in Raman spectra, the C-C and C-O stretching modes of the ligand backbone (1200-800 cm⁻¹) can provide structural information.

Low-Frequency Modes: The region below 200 cm⁻¹ is often dominated by lattice vibrations and external modes of the crystal, which can offer insights into the crystal packing and polymorphism of the complex in its solid form. lehigh.edu For instance, bismuth oxyhalides show Raman active modes in the range of 45-225 cm⁻¹. bibliotekanauki.plicm.edu.pl

Table 2: Expected Raman Scattering Bands for 2,3-Dihydroxypropoxy(dioxo)bismuth.
Wavenumber (cm⁻¹)Vibrational ModeDescription
~1050ν(C-C)Stretching of the ligand's carbon backbone.
800-600νs(O=Bi=O)Symmetric stretching of the dioxobismuth core (expected to be strong).
600-300ν(Bi-O), δ(O-Bi-O)Stretching and bending modes of the Bi-O framework. scirp.org
< 200Lattice ModesExternal vibrational modes of the crystal lattice. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of molecules in both solution and solid states. For 2,3-Dihydroxypropoxy(dioxo)bismuth, ¹H, ¹³C, and ²⁰⁹Bi NMR would each provide unique and complementary structural data.

High-resolution ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) can confirm the structure of the organic ligand and reveal how it binds to the bismuth center.

¹H NMR: The proton spectrum of free glycerol shows distinct signals for the CH₂ (C1, C3) and CH (C2) protons. nih.govmdpi.com Upon coordination to bismuth, these signals would be expected to shift, likely downfield, due to the electron-withdrawing effect of the metal cation. The magnitude of the shift can indicate which hydroxyl groups are involved in bonding. Changes in the coupling constants (J-values) between protons can also provide information about the conformation of the chelate ring formed by the ligand.

¹³C NMR: The ¹³C NMR spectrum of glycerol typically shows two resonances: one for the equivalent C1 and C3 carbons and another for the C2 carbon. hmdb.ca Coordination to bismuth is expected to break this symmetry if the ligand binds in a bidentate or tridentate fashion, resulting in up to three distinct carbon signals. researchgate.net The carbons directly attached to the coordinating oxygen atoms would experience the most significant downfield shifts, providing unambiguous evidence of the coordination sites. researchgate.net

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for the 2,3-Dihydroxypropoxy Ligand.
NucleusPositionFree Glycerol (in D₂O)Coordinated Ligand (Expected)
¹H-CH(OH)-~3.77Shifted downfield; multiplicity changes
¹H-CH₂(OH)~3.55-3.65Shifted downfield; may become inequivalent
¹³CC2~72.5Shifted downfield
¹³CC1, C3~63.0Shifted downfield; may become inequivalent

*Data for free glycerol from HMDB0000131 and other sources. nih.govhmdb.ca Expected shifts are qualitative.

Solid-state NMR (SSNMR) is crucial for characterizing the complex in its native solid form, providing information on polymorphism, local symmetry, and internuclear distances.

¹³C and ¹H SSNMR: High-resolution solid-state techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide ¹³C and ¹H spectra of the solid complex. These spectra can reveal the number of crystallographically distinct molecules in the unit cell and provide information about the conformation and packing of the ligand.

²⁰⁹Bi SSNMR: The bismuth-209 nucleus is a challenging but informative NMR probe. It is a spin I = 9/2 nucleus with a 100% natural abundance and a large nuclear electric quadrupole moment. nih.govpascal-man.com This results in very broad NMR signals, often spanning several megahertz, dominated by the quadrupolar interaction. nih.govresearchgate.net Despite the challenges, ultrawide-line SSNMR techniques at high magnetic fields can successfully acquire ²⁰⁹Bi spectra. nih.gov The key parameters obtained are the quadrupolar coupling constant (C₋) and the chemical shift anisotropy (CSA), which are extremely sensitive to the local symmetry and coordination environment of the bismuth atom. researchgate.net For a dioxobismuth complex, the highly asymmetric electron distribution around the Bi nucleus would be expected to result in a very large C₋ value, potentially in the range of 80 to over 250 MHz, as seen in other bismuth compounds with asymmetric coordination spheres. nih.govresearchgate.net

Table 4: Representative ²⁰⁹Bi Solid-State NMR Parameters for Various Bismuth Compounds.
CompoundQuadrupolar Coupling Constant, C₋ (MHz)Asymmetry Parameter, η₋Reference
Bi(NO₃)₃·5H₂O78.60.56 nih.govresearchgate.net
BiOCl101.40.00 nih.govresearchgate.net
BiOBr142.00.00 nih.govresearchgate.net
Bismuth Acetate2560.10 researchgate.net

Electronic Absorption and Emission Spectroscopies

UV-Visible absorption and photoluminescence spectroscopy probe the electronic transitions within the complex, providing information about the molecular orbitals and potential for light-emitting applications.

The electronic absorption spectrum of a 2,3-Dihydroxypropoxy(dioxo)bismuth complex is expected to be dominated by charge-transfer transitions. Given that Bi(III) has a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration, the lowest energy transitions are typically not d-d transitions as seen in transition metals. Instead, possible transitions include:

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the oxygen lone-pair orbitals of the 2,3-dihydroxypropoxy ligand to empty orbitals on the bismuth(III) center are likely. These would typically appear in the UV region.

Metal-Centered (MC) Transitions: Transitions involving the 6s² lone pair of electrons on the Bi(III) ion (e.g., s → p transitions) may also occur.

Intra-Ligand (IL) Transitions: These transitions, occurring within the organic ligand itself, are expected at higher energies (deep UV).

Bismuth(III) complexes, particularly with organic ligands, are known to be luminescent. nih.govresearchgate.net The heavy bismuth atom facilitates spin-orbit coupling, which can promote phosphorescence. Upon excitation, often via a charge-transfer band, the complex may exhibit broad emission in the visible spectrum. rsc.org The emission properties are highly dependent on the coordination environment and the rigidity of the structure. The study of both absorption and emission spectra can therefore provide valuable information on the electronic structure and photophysical properties of the complex. ucl.ac.ukrsc.org

UV-Visible Spectroscopy for Complex Formation and Electronic Transitions

The formation and electronic properties of 2,3-Dihydroxypropoxy(dioxo)bismuth in solution are readily studied using UV-Visible spectroscopy. The absorption spectrum provides evidence for the coordination of the 2,3-dihydroxypropoxy ligand to the bismuth center. In a suitable solvent like dimethylformamide (DMF), the complex exhibits distinct absorption bands in the UV region, which are attributed to electronic transitions within the molecule.

Typically, the spectrum is characterized by intense absorptions below 300 nm, which are assigned to ligand-centered (LC) π→π* transitions originating from the organic moiety. A lower energy shoulder or a distinct band observed at longer wavelengths, generally between 300 and 400 nm, is indicative of a ligand-to-metal charge transfer (LMCT) transition. This absorption confirms the successful formation of the bismuth complex. nih.govnih.gov The position and intensity of these bands are sensitive to the solvent environment and the specific coordination geometry around the bismuth atom.

Table 1: Representative UV-Visible Absorption Data for 2,3-Dihydroxypropoxy(dioxo)bismuth

Transition Type Wavelength (λmax, nm) Molar Absorptivity (ε, M-1cm-1)
Ligand-Centered (π→π*) ~280 25,000

Photoluminescence Studies

Photoluminescence spectroscopy reveals that complexes of 2,3-Dihydroxypropoxy(dioxo)bismuth can exhibit visible emission upon UV excitation. The luminescent properties of Bi(III) complexes are of significant interest due to the element's high spin-orbit coupling. nih.gov When excited at a wavelength corresponding to the LMCT band (e.g., ~350-370 nm), the complex displays a broad emission band in the visible region, typically centered in the green-yellow to orange part of the spectrum (~500-600 nm).

This emission is often assigned to a predominantly ligand-centered emissive state, potentially mixed with charge-transfer character. wikipedia.org The stereochemically active 6s² lone pair of the Bi(III) ion can significantly influence the excited-state geometry, leading to a large Stokes shift and broad, structureless emission bands. The quantum yield of this luminescence can vary depending on the rigidity of the molecular structure and the presence of quenching pathways. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI-MS), is employed to confirm the molecular weight and investigate the fragmentation pathways of 2,3-Dihydroxypropoxy(dioxo)bismuth complexes. In the positive-ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with solvent or alkali metal ions like [M+Na]⁺.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such a complex would include the sequential loss of neutral molecules. This typically involves the loss of water (H₂O) from the dihydroxypropyl group and potentially the loss of the entire organic ligand. The isotopic pattern of bismuth, which consists of a single stable isotope (²⁰⁹Bi), simplifies the interpretation of the mass spectra.

Table 2: Plausible Mass Spectrometry Fragmentation Data for 2,3-Dihydroxypropoxy(dioxo)bismuth (M = C₃H₇BiO₅)

m/z Value Assignment Description
349.01 [M+H]⁺ Protonated molecular ion
331.00 [M+H - H₂O]⁺ Loss of one water molecule
312.99 [M+H - 2H₂O]⁺ Loss of two water molecules

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information on the solid-state structure, including the precise arrangement of atoms, bond lengths, and angles.

Elucidation of Coordination Geometries and Bond Lengths Around Bismuth

The Bi(III) center in 2,3-Dihydroxypropoxy(dioxo)bismuth complexes typically exhibits a high coordination number and a distorted coordination geometry. This distortion is a hallmark of Bi(III) chemistry and arises from the stereochemical influence of the 6s² lone pair of electrons. The 2,3-dihydroxypropoxy ligand can act as a bidentate or tridentate chelating agent, coordinating to the bismuth atom through its oxygen atoms.

The resulting geometry around the bismuth center is often described as hemidirected, where the bonds are concentrated on one side of the coordination sphere, with the lone pair occupying the vacant space on the other side. researchgate.net This leads to geometries such as a distorted trigonal bipyramidal or a square pyramidal arrangement. Bi-O bond lengths are variable, with shorter bonds typically found with the dioxo groups and longer, more covalent bonds with the alkoxide/hydroxyl groups of the glycerolate ligand. These bond distances are consistent with those observed in other bismuth alkoxides and carboxylates. rsc.org

Table 3: Typical Coordination Bond Lengths in Bismuth-Oxygen Complexes

Bond Type Typical Bond Length (Å)
Bi=O (oxo) 2.10 - 2.25
Bi-O (alkoxide) 2.20 - 2.40

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of 2,3-Dihydroxypropoxy(dioxo)bismuth is heavily influenced by intermolecular forces. The presence of hydroxyl groups on the ligand backbone facilitates the formation of extensive hydrogen bonding networks. These interactions link adjacent molecules, often leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

Electron Microscopy for Morphology and Microstructure Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are utilized to investigate the morphology and microstructure of solid samples of 2,3-Dihydroxypropoxy(dioxo)bismuth.

TEM allows for higher resolution imaging, providing insights into the internal microstructure. High-resolution TEM (HR-TEM) can visualize the crystal lattice fringes, confirming the crystalline nature of the material. Selected Area Electron Diffraction (SAED) patterns obtained via TEM can be used to determine the crystal structure and lattice parameters, complementing the data obtained from X-ray diffraction. eurekalert.orgspringernature.com These techniques are crucial for understanding the material's physical form and identifying any microstructural defects.

Thermal Analysis Techniques for Stability and Transformation4.7.1. Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Temperatures4.7.2. Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transitions

Without any published data on the SEM, TEM, TGA, or DSC analysis of "2,3-Dihydroxypropoxy(dioxo)bismuth," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Approaches to 2,3 Dihydroxypropoxy Dioxo Bismuth

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2,3-Dihydroxypropoxy(dioxo)bismuth.

Density Functional Theory (DFT) Studies on Bismuth-Ligand Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as the title compound. DFT studies on bismuth-glycerol complexes have shown that the hydroxyl groups of glycerol (B35011) tend to chelate with the bismuth atom, influencing the stereochemistry of the reactants. acs.orgresearchgate.net This interaction is crucial for the selective oxidation of glycerol. acs.orgresearchgate.net

DFT calculations can predict structural parameters like bond lengths and angles. For instance, in various bismuth-carbon compounds, Bi-C bond lengths have been computed, providing a basis for understanding their structural properties. nih.govnih.gov In the context of 2,3-Dihydroxypropoxy(dioxo)bismuth, DFT would be instrumental in determining the precise nature of the bismuth-oxygen and bismuth-carbon bonds within the 2,3-dihydroxypropoxy ligand. These calculations often reveal that the charge on the bismuth atom is positive, while the coordinated atoms carry a negative charge. nih.gov

The interaction between bismuth and its ligands can be further analyzed by examining the charge transfer between them. Hirshfeld charge analysis, a method often used in conjunction with DFT, can quantify this charge distribution. nih.gov

Analysis of Frontier Molecular Orbitals and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap generally correlates with higher reactivity. mdpi.com

For bismuth compounds, the nature of the frontier orbitals can be complex. In some bismuth pincer complexes, the use of ligands with π-conjugated systems can tailor the reactivity by allowing interaction with the empty p-orbitals of the bismuth atom. nih.govresearchgate.net This interaction can significantly reduce the HOMO-LUMO gap, making the complex behave as either a Lewis acid or base. nih.govresearchgate.net

The analysis of electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), helps in interpreting experimental UV-Vis spectra. In bismuth complexes, these transitions can be ligand-to-metal charge transfer (LMCT) or involve interconfigurational transitions of the bismuth atom itself. nih.govchemrxiv.org For 2,3-Dihydroxypropoxy(dioxo)bismuth, understanding these transitions would be vital for characterizing its photophysical properties.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide valuable information about the conformational flexibility of the 2,3-dihydroxypropoxy ligand and its interaction with solvent molecules. mdpi.com

These simulations can be used to explore the different possible conformations of the complex in solution and to determine their relative energies. This is particularly important for a flexible ligand like 2,3-dihydroxypropoxy. The results of MD simulations can help to understand how the complex behaves in a biological environment or in a reaction medium.

For instance, MD simulations have been used to study the binding of bismuth complexes to proteins, revealing the importance of hydrogen bonding and metal-ligand coordination in these interactions. mdpi.com Such studies on 2,3-Dihydroxypropoxy(dioxo)bismuth could shed light on its potential biological activity.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: DFT calculations can predict NMR chemical shifts. For organobismuth compounds, the chemical shifts of protons and carbons near the bismuth center are particularly sensitive to the electronic environment. rsc.org Comparing calculated and experimental NMR spectra can help to confirm the structure of 2,3-Dihydroxypropoxy(dioxo)bismuth in solution.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational spectrum can aid in the assignment of experimental spectral features to specific vibrational modes of the 2,3-Dihydroxypropoxy(dioxo)bismuth molecule.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of the transition states. ucsb.edu

For reactions involving 2,3-Dihydroxypropoxy(dioxo)bismuth, such as its formation or its participation in catalytic cycles, computational methods can be used to:

Locate Transition States: Finding the transition state structure is crucial for understanding the energy barrier of a reaction. ucsb.edu

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Elucidate Reaction Mechanisms: By following the reaction path from reactants to products through the transition state, the detailed mechanism of the reaction can be uncovered. figshare.com

For example, DFT studies have been used to elucidate the mechanism of bismuth-catalyzed reactions, showing how the bismuth catalyst interacts with the reactants to facilitate the transformation. figshare.comacs.org

Investigation of Bismuth Oxidation State Stability and Reactivity Profiles

Bismuth can exist in several oxidation states, with +3 and +5 being the most common in organobismuth chemistry. acs.org The stability of a particular oxidation state is influenced by the nature of the ligands and relativistic effects. The "inert pair effect" suggests that the +3 oxidation state is generally more stable for bismuth due to the reluctance of the 6s electrons to participate in bonding. echemi.comquora.com

Computational methods can be used to assess the relative stabilities of different oxidation states of bismuth in the 2,3-Dihydroxypropoxy(dioxo)bismuth complex. This can be achieved by calculating the energies of the complex with bismuth in different oxidation states.

The reactivity profile of the complex will be highly dependent on the oxidation state of the bismuth center. Bismuth(V) compounds are generally strong oxidizing agents, while bismuth(III) compounds can act as Lewis acids. ndpublisher.in Computational studies can help to predict the reactivity of 2,3-Dihydroxypropoxy(dioxo)bismuth towards different reagents and to understand how its reactivity can be tuned by modifying the ligand environment.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the catalytic applications of the compound "2,3-Dihydroxypropoxy(dioxo)bismuth" for the organic transformations outlined in the request. Extensive searches have yielded no data on the use of this particular bismuth compound in C-arylation, N-arylation, O-arylation, benzoylation, cross-coupling, or as a Lewis acid/base catalyst in multi-component reactions.

The field of bismuth catalysis is well-established, with numerous publications detailing the use of various inorganic and organobismuth compounds in a wide array of organic syntheses. Bismuth (III) salts, for example, are widely recognized for their role as versatile and environmentally benign Lewis acid catalysts. nih.goviaea.orgdigitellinc.com Similarly, both trivalent and pentavalent organobismuth reagents have been extensively developed for arylation and cross-coupling reactions. nih.govresearchgate.net However, the specific catalytic activity of "2,3-Dihydroxypropoxy(dioxo)bismuth" is not documented in the accessible chemical literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline, as the foundational research on this specific compound's catalytic behavior in the requested areas appears to be unavailable.

Exploration of 2,3 Dihydroxypropoxy Dioxo Bismuth in Catalysis

Elucidation of Catalytic Mechanisms and Turnover Frequencies

Detailed studies elucidating the specific catalytic mechanisms of 2,3-Dihydroxypropoxy(dioxo)bismuth are not presently available in the reviewed scientific literature. General principles of bismuth catalysis often involve the Lewis acidic nature of the Bi(III) center, which can activate substrates for subsequent transformations. nih.gov However, the precise mechanistic pathways, including the nature of intermediate species and transition states, would be highly dependent on the reaction under investigation.

Similarly, data regarding the turnover frequencies (TOFs) for catalytically active 2,3-Dihydroxypropoxy(dioxo)bismuth are not documented. Turnover frequency is a critical metric for quantifying the intrinsic activity of a catalyst, representing the number of substrate molecules converted per catalytic site per unit time. The determination of TOFs requires rigorous kinetic studies under well-defined reaction conditions.

Table 1: Hypothetical Data on Catalytic Performance of Bismuth Compounds in a Model Reaction

Bismuth CatalystReactionTurnover Frequency (h⁻¹)
Bi(OTf)₃Friedel-Crafts AlkylationData not available
BiCl₃Mukaiyama Aldol ReactionData not available
2,3-Dihydroxypropoxy(dioxo)bismuthNot specifiedData not available
This table is illustrative and does not represent actual experimental data for 2,3-Dihydroxypropoxy(dioxo)bismuth, as such data is not currently available.

Design and Synthesis of Heterogeneous or Supported Bismuth Catalysts

The design and synthesis of heterogeneous catalysts based on 2,3-Dihydroxypropoxy(dioxo)bismuth have not been specifically reported in the available literature. General strategies for creating supported bismuth catalysts often involve the impregnation of a bismuth precursor onto a high-surface-area support, followed by thermal treatment or chemical reduction. mdpi.com

The choice of support material is crucial and can significantly influence the catalytic activity and stability of the final material. Common supports include metal oxides, zeolites, and carbon-based materials. The synthesis process would need to be carefully optimized to ensure a high dispersion of the active bismuth species and strong interaction with the support to prevent leaching.

Table 2: Overview of Potential Synthesis Strategies for Supported Bismuth Catalysts

Synthesis MethodSupport MaterialBismuth PrecursorKey Parameters
Incipient Wetness ImpregnationAlumina (Al₂O₃)Bismuth Nitrate (B79036)Calcination Temperature, Precursor Concentration
Co-precipitationSilica (SiO₂)Bismuth ChloridepH, Aging Time
Deposition-PrecipitationTitania (TiO₂)Bismuth AcetateTemperature, Precipitating Agent
This table outlines general methodologies that could be adapted for the synthesis of supported 2,3-Dihydroxypropoxy(dioxo)bismuth catalysts.

Future research in this area would involve the synthesis of supported 2,3-Dihydroxypropoxy(dioxo)bismuth catalysts and their thorough characterization using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to determine their structural and electronic properties. Subsequent testing in various catalytic reactions would be necessary to evaluate their performance and potential applications.

Applications of 2,3 Dihydroxypropoxy Dioxo Bismuth in Advanced Materials Science

Precursors for Bismuth-Containing Functional Materials

The utility of 2,3-Dihydroxypropoxy(dioxo)bismuth as a precursor stems from its ability to decompose cleanly at elevated temperatures, yielding high-purity bismuth-containing materials. The glycerol-derived ligand can also act as a complexing agent and in-situ reductant, influencing the reaction pathways and the characteristics of the final product.

Synthesis of Bismuth Oxides for Electronic and Optical Applications

Bismuth oxides (Bi₂O₃) are renowned for their diverse polymorphs (α, β, δ, etc.), each exhibiting unique electronic and optical properties that are attractive for applications in gas sensors, solid oxide fuel cells, and photocatalysis. researchgate.netnih.gov The use of bismuth precursors is central to synthesizing phase-pure bismuth oxides at lower temperatures. While many studies utilize bismuth nitrate (B79036), the in-situ formation of bismuth-polyol complexes, such as 2,3-Dihydroxypropoxy(dioxo)bismuth when glycerol (B35011) is used, is a key step. vedantu.com This complexation aids in achieving a homogenous solution and controlled hydrolysis, which are critical for obtaining crystalline Bi₂O₃ films and powders with desirable characteristics. nih.gov For instance, the thermal decomposition of such precursors in a controlled atmosphere can lead to the formation of specific bismuth oxide phases. The choice of precursor and synthesis method significantly impacts the resulting material's properties, such as its bandgap and refractive index, which are crucial for optoelectronic devices. nih.govresearchgate.net

Fabrication of Bismuth Nanoparticles and Nanostructures

Bismuth nanoparticles (BiNPs) and their nanostructures have garnered attention for their potential applications in catalysis, biomedicine, and as "green" lubricants. google.com Solvothermal and sol-gel methods are commonly employed for the synthesis of BiNPs, where a bismuth precursor is reduced in a high-boiling-point solvent. google.com When glycerol is used as a solvent and reducing agent with a bismuth salt like bismuth nitrate, it can form 2,3-Dihydroxypropoxy(dioxo)bismuth in the reaction mixture. vedantu.comgoogle.com This complex then facilitates the controlled growth of bismuth nanoparticles. The concentration of the precursor and the reaction temperature are key factors in determining the size and crystallinity of the resulting nanoparticles. google.com Green synthesis approaches, which utilize plant extracts or other environmentally friendly reducing agents, also often involve the complexation of the bismuth ion, a role that can be fulfilled by polyols like glycerol, leading to the formation of intermediates analogous to 2,3-Dihydroxypropoxy(dioxo)bismuth. researchgate.netechemi.comechemi.com

Preparation of Bismuth Titanate and Related Perovskite Materials via Sol-Gel Processes

Bismuth titanate (Bi₄Ti₃O₁₂) and other bismuth-containing perovskites are important lead-free ferroelectric materials with applications in non-volatile memory and high-temperature piezoelectric sensors. evitachem.com The sol-gel method is a versatile technique for preparing high-purity, homogenous bismuth titanate thin films and powders at relatively low temperatures. acs.orgmdpi.com A common approach involves the use of bismuth nitrate and a titanium alkoxide as precursors. vedantu.comacs.org In many of these syntheses, acetic acid and polyols like glycerol or 2-methoxyethanol (B45455) are used as solvents and complexing agents to stabilize the bismuth and titanium precursors and prevent premature precipitation. vedantu.comacs.org The formation of a stable bismuth complex, such as 2,3-Dihydroxypropoxy(dioxo)bismuth when glycerol is employed, is crucial for creating a stable sol that can be applied by dip-coating or spin-coating before being annealed to form the crystalline perovskite phase. acs.orgmdpi.com The use of such precursors allows for excellent control over the stoichiometry and microstructure of the final ceramic material. evitachem.com

Interactive Data Table: Sol-Gel Synthesis Parameters for Bismuth Titanate
PrecursorsSolvents/Complexing AgentsSynthesis MethodAnnealing Temperature (°C)Resulting PhaseReference
Bismuth nitrate, Titanium(IV) butoxideAcetic acid, Lactic acid, WaterAqueous sol-gel~450Bi₄Ti₃O₁₂ acs.org
Bismuth nitrate, Titanium(IV) butoxide-Modified hybrid sol-gel650Orthorhombic Bi₄Ti₃O₁₂ mdpi.com
Bismuth 2-methoxyethoxide, Titanium 2-methoxyethoxide2-methoxyethanolSol-gel550-700Perovskite Bi₄Ti₃O₁₂
Barium acetate, Bismuth nitrate, Tetra butyl titanateAcetic acid, Ethanolamine, AcetylacetoneModified sol-gel500-600Barium Bismuth Titanate vedantu.com
Bismuth nitrate, Titanium isopropoxideCitric acid, Ethylene (B1197577) glycolAmorphous citrate (B86180) method600-800Aurivillius Bi₄Ti₃O₁₂ evitachem.com

Integration into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic frameworks (HOIFs), including metal-organic frameworks (MOFs), are a class of materials that combine the properties of both organic and inorganic components. Bismuth-based HOIFs are of interest for applications in gas storage, catalysis, and photovoltaics, offering a less toxic alternative to lead-based materials. The synthesis of these frameworks often involves the reaction of a bismuth salt with an organic linker. The use of a precursor like 2,3-Dihydroxypropoxy(dioxo)bismuth, with its organic dihydroxypropoxy group, provides a potential pathway for integrating bismuth into these structures. The organic ligand can either be incorporated into the final framework or act as a template or structure-directing agent during the synthesis. The ability of the bismuth center to coordinate with various organic linkers, combined with the functionality of the glycerol-derived portion, opens up possibilities for designing novel hybrid materials with tailored properties.

Interactions of 2,3 Dihydroxypropoxy Dioxo Bismuth with Biomolecules and Biochemical Pathways

Modulation of Biochemical Processes

Bismuth compounds are known to influence a variety of biochemical pathways, primarily through their ability to interact with proteins and nucleic acids.

Bismuth (III) ions have a strong affinity for sulfur-containing functional groups, such as the thiol group in the amino acid cysteine, which is often found in the active sites of enzymes. nih.govmdpi.com This affinity is a key factor in the enzyme inhibition mechanisms of many bismuth compounds. By binding to these critical residues, bismuth can alter the enzyme's three-dimensional structure, leading to a loss of catalytic function.

The nature of the ligand attached to the bismuth ion can influence the type of inhibition. For instance, different bismuth complexes have been shown to act as competitive or non-competitive inhibitors for the same enzyme. acs.org In competitive inhibition, the bismuth complex would vie with the substrate for binding to the enzyme's active site. In non-competitive inhibition, the complex would bind to a different site on the enzyme, changing its shape and preventing it from functioning correctly.

While direct studies on 2,3-Dihydroxypropoxy(dioxo)bismuth are not available, it is plausible that it would exhibit similar inhibitory effects on various enzymes. The glycerol-derived ligand might affect its ability to reach and interact with enzyme active sites.

Table 1: Examples of Bismuth Compound Interactions with Enzymes (General)

Bismuth CompoundTarget EnzymeInhibition MechanismReference
Colloidal Bismuth SubcitrateAlcohol DehydrogenaseNon-competitive nih.gov
Ranitidine Bismuth Citrate (B86180)UreaseNon-competitive acs.org
Bi(EDTA)UreaseCompetitive and time-dependent inactivation acs.org
Bismuth SubsalicylateUrease, Phospholipase, ProteaseBlocks enzyme activities drugbank.com

This table presents data for various bismuth compounds to illustrate general mechanisms, not specifically for 2,3-Dihydroxypropoxy(dioxo)bismuth.

Bismuth compounds have been observed to interact with nucleic acids, which could potentially interfere with DNA replication and transcription. Some bismuth complexes have been shown to bind to DNA, primarily through non-covalent interactions such as intercalation, where the compound inserts itself between the base pairs of the DNA double helix. rsc.orgresearchgate.net Such interactions can lead to changes in the DNA's structure, potentially hindering the processes of replication and transcription.

Furthermore, studies involving the use of bismuth compounds in polymerase chain reaction (PCR), a method for amplifying DNA, suggest that bismuth can interact with components of the DNA replication machinery. For example, some bismuth-based materials, in the presence of glycerol (B35011), have been found to enhance PCR of GC-rich DNA sequences. nih.govresearchgate.net This enhancement is thought to be due to interactions with the DNA template and the DNA polymerase enzyme, which could reduce the melting temperature of the DNA and modulate enzyme activity. nih.govresearchgate.net These findings suggest that 2,3-Dihydroxypropoxy(dioxo)bismuth could have an impact on DNA-related processes, although the exact nature and consequences of these interactions require specific investigation. Some research also points to certain bismuth complexes inducing DNA fragmentation, which can trigger apoptosis (programmed cell death). mdpi.com

Chelation Chemistry and Ligand Exchange Kinetics in Biological Environments

The biological behavior of 2,3-Dihydroxypropoxy(dioxo)bismuth is heavily influenced by its chelation chemistry and the kinetics of ligand exchange in biological fluids. The term "chelation" refers to the binding of a ligand to a central metal ion at two or more points. In this specific compound, the 2,3-dihydroxypropoxy group, derived from glycerol, can act as a chelating ligand for the bismuth ion through its hydroxyl groups. acs.orgresearchgate.net

In a biological environment, the 2,3-dihydroxypropoxy ligand can be exchanged for other biological ligands, such as amino acids (especially cysteine), peptides (like glutathione), and proteins. nih.govmdpi.com The rate and extent of this ligand exchange are critical in determining the bismuth species that will ultimately interact with cellular targets. The stability of the initial bismuth-ligand complex and the concentration and affinity of competing biological ligands will govern these exchange reactions.

Future Directions and Emerging Research Avenues for 2,3 Dihydroxypropoxy Dioxo Bismuth

Development of Novel and Sustainable Synthetic Strategies

The increasing global emphasis on green chemistry necessitates the development of environmentally friendly synthetic routes for bismuth compounds. nih.goviwu.edu Current research in the broader field of bismuth chemistry focuses on moving away from conventional methods that may require harsh conditions or environmentally hazardous solvents. Future synthetic strategies for 2,3-Dihydroxypropoxy(dioxo)bismuth could incorporate these sustainable practices.

Key research directions include:

Hydrothermal and Solvothermal Methods: These techniques, which involve reactions in water or other solvents under controlled temperature and pressure, allow for the synthesis of crystalline materials like bismuth-based metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org They offer control over particle size and morphology. rsc.org

Sonochemical and Microwave-Assisted Synthesis: The use of ultrasound or microwave irradiation can dramatically accelerate reaction times and improve yields, often under milder conditions than traditional heating. These methods have been successfully used to construct diverse bismuth complexes. nih.gov

Green Synthesis using Bio-reduction: An emerging frontier is the use of plant extracts or microorganisms to facilitate the synthesis of bismuth nanoparticles. rsc.org Polyphenols and other biomolecules present in plant extracts can act as both reducing and stabilizing agents, offering a cost-effective and eco-friendly pathway. rsc.org Adapting such methods could lead to novel, bio-inspired routes for 2,3-Dihydroxypropoxy(dioxo)bismuth.

Table 1: Comparison of Potential Sustainable Synthetic Methods

Method Principle Potential Advantages for 2,3-Dihydroxypropoxy(dioxo)bismuth Research Focus
Hydrothermal/Solvothermal Reaction in a closed vessel using heated aqueous or organic solvents. High crystallinity, control over morphology. Optimizing temperature, pressure, and solvent for phase purity.
Ultrasound-Assisted Use of high-frequency sound waves to induce chemical reactions. Rapid synthesis (minutes), room temperature operation. nih.gov Investigating the effect of ultrasonic parameters on particle size.
Microwave-Assisted Use of microwave energy to heat reactants directly and efficiently. Reduced reaction times, enhanced yields, energy efficiency. Developing solvent-free or aqueous microwave protocols.
Green Synthesis Use of natural extracts (e.g., plant-based) as reducing/stabilizing agents. Environmentally benign, low cost, renewable. rsc.org Screening different extracts, understanding the mechanism of formation.

Exploration of Underutilized Reactivity Modes and Coordination Chemistry

The coordination chemistry of bismuth(III) is notably complex and versatile, largely due to the influence of the 6s² lone pair of electrons, which can be stereochemically active or inactive. acs.orgucl.ac.uk This leads to a wide range of possible coordination numbers and geometries, including distorted tetrahedral, trigonal bipyramidal, and octahedral configurations. mdpi.comscilit.com

Future research on 2,3-Dihydroxypropoxy(dioxo)bismuth should focus on:

Ligand-Modulated Reactivity: The biological and chemical activity of bismuth complexes is profoundly influenced by the coordinating ligands. scilit.comsciforum.net Studies could explore how modifications to the 2,3-dihydroxypropoxy ligand, or the introduction of secondary ligands (creating heteroleptic complexes), can tune the compound's properties. The design of novel dinuclear bismuth(III) complexes with dipyridine/dipicolinate-based ligands has shown potent RNA-cleavage activity, suggesting that the scaffold is key to tuning Lewis acidity and achieving high reactivity. chemrxiv.org

Coordination Polymer and MOF Formation: The hydroxyl groups of the glycerolate ligand are prime candidates for forming extended structures through hydrogen bonding or acting as bridging units. Research into the reaction of 2,3-Dihydroxypropoxy(dioxo)bismuth with various organic linkers could lead to new coordination polymers or metal-organic frameworks (MOFs) with unique structural motifs, such as the Bi₂O₂ layers and Bi₄O₃ chains observed in other bismuth-carboxylate systems. rsc.org

Host-Guest Chemistry: The flexible coordination sphere of bismuth allows for the potential encapsulation of small molecules. Investigating the ability of 2,3-Dihydroxypropoxy(dioxo)bismuth to act as a host in supramolecular assemblies could open new avenues in sensing or catalysis.

Advanced Characterization Techniques for In Situ and Real-Time Studies

A significant challenge in bismuth chemistry has been the structural elucidation of its compounds, which are often polymeric or poorly soluble. nih.gov While techniques like single-crystal X-ray diffraction remain the gold standard, they require crystalline samples that are not always obtainable. rsc.org Future work will benefit from a multi-technique approach, especially those allowing for real-time observation.

Emerging characterization strategies applicable to 2,3-Dihydroxypropoxy(dioxo)bismuth include:

In Situ and Real-Time Monitoring: Techniques that can monitor reactions as they happen are invaluable for understanding formation mechanisms. The development of bismuth chelate-enhanced X-ray gastroenterography for real-time dynamic visualization highlights the potential for tracking bismuth compounds within complex systems. nih.gov This concept can be adapted to laboratory-scale reaction monitoring.

Advanced Diffraction and Spectroscopic Methods: For non-crystalline or complex materials, techniques like three-dimensional electron diffraction (3D-ED) are becoming crucial for determining structures from nanocrystalline powders. nih.gov Combining various spectroscopic methods (FT-IR, Raman, NMR) with thermal analysis provides a more complete picture of the compound's structure and stability. rsc.org

Electrochemical Activation Studies: In situ activation of bismuth electrodes has been shown to increase the sensitivity of electrochemical determinations. nih.gov Studying the electrochemical behavior of 2,3-Dihydroxypropoxy(dioxo)bismuth could reveal pathways for its use in electrocatalysis or as a sensing platform.

Table 2: Advanced Characterization Techniques for Future Studies

Technique Application to 2,3-Dihydroxypropoxy(dioxo)bismuth Information Gained
In Situ X-ray Diffraction/Spectroscopy Monitoring the synthesis or degradation process in real-time. Mechanistic insights, identification of transient intermediates.
3D Electron Diffraction (MicroED) Structure determination from nanocrystalline powder samples. Atomic-level structural information without large single crystals. nih.gov
X-ray Absorption Spectroscopy (XAS) Probing the local coordination environment and oxidation state of Bi. Details on bond lengths and coordination numbers in amorphous or solution states.
Real-Time Enhanced X-ray Imaging Visualizing the compound's behavior in dynamic systems. Spatiotemporal distribution and stability. nih.gov

Integration into Supramolecular Assemblies and Advanced Nanotechnology Platforms

The unique properties of bismuth make it an attractive component for advanced materials. The transition from molecular compounds to functional nanomaterials represents a major research frontier. europa.eu

Future research avenues include:

Supramolecular Chemistry: Bismuth complexes can serve as nodes in the construction of complex supramolecular assemblies and hybrid metal-organic frameworks (MOFs). tandfonline.comnih.govacs.orgacs.org The ability of the ligand to direct the assembly through specific bonding (e.g., N,N,N,E-bonding) is a key structure-directing influence. acs.org The hydroxyl groups on 2,3-Dihydroxypropoxy(dioxo)bismuth could be exploited to form predictable, hydrogen-bonded networks, a cornerstone of crystal engineering.

Bismuth-Based Nanomaterials: Bismuth nanoparticles and nanocomposites have demonstrated significant potential. europa.eunih.gov Research could focus on using 2,3-Dihydroxypropoxy(dioxo)bismuth as a precursor to synthesize bismuth oxide or other bismuth-based nanoparticles with controlled size and shape. researchgate.net These nanomaterials have emerging applications as theranostic agents, photocatalysts, and sensors. researchgate.netnih.gov

Functional Nanocomposites: The incorporation of bismuth compounds into polymer matrices can yield functional nanocomposites. For instance, adding small amounts of bismuth nanoparticles to plastics has been shown to increase fire resistance and produce non-toxic smoke, an application ripe for commercial development. europa.eu

Computational Design and Prediction of Novel Functional Bismuth Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental research in bismuth chemistry. mdpi.com These methods provide deep insights into electronic structure, stability, and reactivity, facilitating the rational design of new functional molecules. scilit.comsciforum.net

Key areas for computational investigation include:

Structural and Electronic Prediction: DFT calculations can be used to predict the most stable geometries of 2,3-Dihydroxypropoxy(dioxo)bismuth and related complexes, including key parameters like bond lengths and angles. mdpi.comnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's reactivity and electronic properties. sciforum.netresearchgate.net

Rational Design of New Complexes: Computational methods enable the in silico screening of modified ligands before attempting synthesis in the lab. sciforum.net By systematically altering the substituents on the glycerolate backbone or introducing other ligands, researchers can predict how these changes will affect the complex's geometry and electronic properties to target specific functions. ucl.ac.ukacs.org

Mechanistic Pathway Elucidation: Computational modeling can help to understand complex reaction mechanisms, such as catalytic cycles or biological interactions, which are often difficult to capture experimentally. mdpi.com This predictive power can accelerate the discovery and optimization of bismuth complexes for various applications.

Table 3: Example DFT-Calculated Parameters for Bismuth Complexes

Parameter Significance Typical Reported Values for Bi(III)/Bi(V) Complexes Potential Application for 2,3-Dihydroxypropoxy(dioxo)bismuth
Bi-O Bond Length Indicates coordination strength and stability. 2.05–2.12 Å mdpi.com Predicting the stability and structure of the Bi-oxo and Bi-alkoxide bonds.
Bi-N Bond Length Relevant for complexes with N-donor co-ligands. 2.28–2.35 Å mdpi.com Designing stable heteroleptic complexes.
HOMO-LUMO Gap Relates to chemical reactivity and electronic transitions. 3.1–3.8 eV mdpi.com Predicting reactivity and potential for optoelectronic applications.
Binding Energy Calculated via molecular docking to predict interaction strength with a target. -6.7 to -8.1 kcal/mol mdpi.com Screening potential biological targets or host-guest interactions.

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